molecular formula C7H13NS B13321892 7-Thia-1-azaspiro[3.5]nonane

7-Thia-1-azaspiro[3.5]nonane

Cat. No.: B13321892
M. Wt: 143.25 g/mol
InChI Key: PVCAOJSCFWOICP-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic structure. The core framework consists of a five-membered ring fused to a three-membered ring, forming a spiro junction at the central carbon atom. Its hydrochloride derivative, 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride (CAS: 2241138-09-8), is commercially available in industrial-grade purity (99%) and is utilized in agrochemicals, pharmaceuticals, and chemical intermediates . Key analytical data includes a molecular formula of C₇H₁₄ClNS, with elemental composition C (46.78%), H (7.85%), N (7.79%), S (17.84%), and Cl (19.73%), confirmed via experimental analysis . The compound exhibits a melting point of 204–205 °C (decomposition) and is synthesized with a high yield of 98% .

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

7-thia-1-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NS/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2

InChI Key

PVCAOJSCFWOICP-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the desired spirocyclic structure . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-Thia-1-azaspiro[3.5]nonane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Thia-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide hydrochloride

  • Structure : Features a larger spiro system ([4.4] vs. [3.5]), altering ring strain and conformational flexibility.
  • Synthesis : Achieves comparable yield (98%) but requires distinct reaction conditions due to the expanded ring system .
  • Applications : Primarily used in pharmaceutical research, contrasting with the broader industrial applications of the [3.5] analog .

2,7-Diazaspiro[3.5]nonane Derivatives

  • Structure : Replaces sulfur with a second nitrogen atom, enhancing hydrogen-bonding capacity and sigma receptor (S1R/S2R) affinity.
  • Pharmacological Activity: Derivatives like 5b (Ki S1R = 13 nM) and 4b (Ki S1R = 2.7 nM) demonstrate potent sigma receptor binding, with 5b showing significant antiallodynic effects in vivo (20 mg/kg) . In contrast, 7-Thia-1-azaspiro[3.5]nonane lacks reported receptor activity, highlighting the critical role of heteroatom composition .

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane

  • Structure : Contains two nitrogen atoms and two ketone groups in a bicyclo[4.3.0] framework.
  • Bioactivity : Exhibits antimicrobial activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) pathogens, as well as antioxidant properties . The sulfur-free structure may enhance oxidative stability compared to thia-containing analogs.

Pharmacological and Functional Profiles

Compound Key Features Bioactivity/Applications Affinity (Ki)
7-Thia-1-azaspiro[3.5]nonane Thia-aza spirocycle, industrial-grade Agrochemicals, chemical intermediates N/A
2,7-Diazaspiro[3.5]nonane 5b Dual nitrogen atoms, amide functionalization S1R ligand (Ki = 13 nM), antiallodynic effects Ki S1R = 13 nM
1-Thia-4-azaspiro[4.5]decane Larger [4.5] spiro system, synthetic versatility Anticancer research (in vitro) Not quantified
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Oxidized diaza system, bicyclic framework Antimicrobial, antioxidant MIC: 12.5 µg/mL

Industrial and Commercial Considerations

  • Pricing and Availability: 7-Thia-1-azaspiro[3.5]nonane is available at competitive market prices (~$265/100 mg for analogs) , whereas specialized diazaspiro derivatives (e.g., 2,7-diazaspiro[3.5]nonane) command higher costs due to complex synthesis (~$593/100 mg) .
  • Regulatory Compliance : The thia-aza compound meets REACH and ISO standards for industrial use , while pharmacological analogs require stringent clinical-grade certifications.

Key Research Findings

  • Sigma Receptor Ligands: Diazaspiro[3.5]nonane derivatives outperform thia-aza analogs in S1R/S2R binding, with 4b (Ki S1R = 2.7 nM) showing agonist-like effects in pain models .
  • Synthetic Efficiency : The thia-aza spirocycle’s high yield (98%) contrasts with lower yields for diazaspiro systems, which often require multi-step functionalization .
  • Antimicrobial Activity : Sulfur-free diaza-dioxo compounds exhibit broader antimicrobial spectra compared to sulfur-containing analogs .

Biological Activity

7-Thia-1-azaspiro[3.5]nonane is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound belongs to the broader class of azaspiro compounds, recognized for their diverse chemical properties and potential biological activities. The specific arrangement of atoms within 7-Thia-1-azaspiro[3.5]nonane contributes to its reactivity, making it a valuable candidate for medicinal chemistry and organic synthesis applications.

The biological activity of 7-Thia-1-azaspiro[3.5]nonane is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the compound facilitate binding with various biological molecules, potentially leading to the modulation of enzymatic pathways or receptor activities. This interaction can result in the inhibition of certain enzymes or disruption of cellular processes, which underpins its therapeutic potential.

Research Findings

Recent studies have explored various aspects of the biological activity of 7-Thia-1-azaspiro[3.5]nonane, including:

Comparative Analysis with Similar Compounds

A table comparing 7-Thia-1-azaspiro[3.5]nonane with structurally similar compounds highlights its unique features:

Compound NameStructural Features
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochlorideContains sulfur and nitrogen; different spirocyclic arrangement
7-Thia-1-azaspiro[3.5]nonane hydrochlorideSimilar structure but differing substituents

The distinct spirocyclic structure of 7-Thia-1-azaspiro[3.5]nonane imparts unique chemical properties that differentiate it from other compounds in its class, making it particularly valuable for scientific research.

In Vitro Studies on MMP Inhibition

A study focused on the synthesis and biological evaluation of sulfonyl phosphonic derivatives of 7-Thia-1-azaspiro[4,4]nonane demonstrated moderate inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. The findings indicated:

  • Compounds with specific substituents exhibited enhanced inhibitory activity.
  • The mechanism involved chelation with the zinc ion in the catalytic center of the enzyme.

These results suggest that derivatives of azaspiro compounds may be developed further as potential MMP inhibitors, which are relevant in cancer therapy due to their role in tumor invasion and metastasis .

GPR119 Agonist Activity

Another study identified novel derivatives of 7-Azaspiro[3.5]nonane as GPR119 agonists, showing promising glucose-lowering effects in diabetic rats. This highlights the potential application of these compounds in metabolic disorders .

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